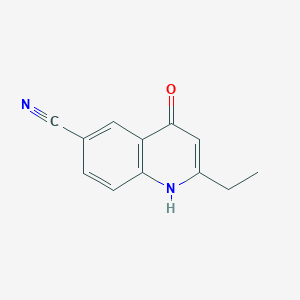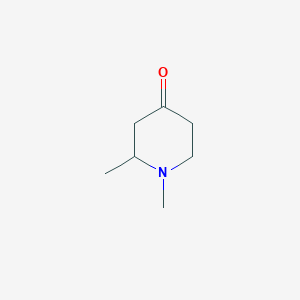
1,2-Dimethylpiperidin-4-on
Übersicht
Beschreibung
1,2-Dimethylpiperidin-4-one, also known as 1,2-Dimethylpiperidin-4-one, is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dimethylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Design und Synthese
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Ihre Derivate sind in über zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .
Biologische Aktivität
Piperidine und ihre Derivate haben eine signifikante biologische Aktivität gezeigt . Sie werden oft bei der Synthese biologisch aktiver Verbindungen verwendet .
Pharmakologische Anwendungen
Piperidine haben eine breite Palette an pharmakologischen Anwendungen . Sie werden bei der Entdeckung und biologischen Bewertung potenzieller Medikamente eingesetzt .
Mehrkomponentenreaktionen
Piperidine werden häufig in Mehrkomponentenreaktionen verwendet . Diese Reaktionen sind eine Art chemischer Prozess, bei dem drei oder mehr Reaktanten zu einem Produkt kombiniert werden .
Hydrierung
Wirkmechanismus
Target of Action
1,2-Dimethylpiperidin-4-one is a derivative of piperidin-4-one, which is a class of compounds known to have significant pharmacological applications . The primary target of these compounds is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This makes it a potential target for the treatment of diseases such as HIV-1 .
Mode of Action
Piperidin-4-one derivatives are known to interact with their targets, such as the ccr5 receptor, to exert their effects . The interaction likely involves the formation of a strong salt-bridge interaction between the basic nitrogen atom in the piperidin-4-one structure and the CCR5 receptor .
Biochemical Pathways
Given its potential interaction with the ccr5 receptor, it may influence the signaling pathways associated with this receptor . The CCR5 receptor is involved in the immune response and inflammation, so the compound could potentially affect these processes .
Pharmacokinetics
Piperidin-4-one derivatives are known to be readily absorbed orally . They exhibit variable metabolism, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
Given its potential interaction with the ccr5 receptor, it may influence the immune response and inflammation .
Action Environment
The action of 1,2-Dimethylpiperidin-4-one may be influenced by various environmental factors. For instance, the synthesis of piperidin-4-one derivatives has been shown to be influenced by the use of green solvents, which are environmentally friendly and can lead to cost-effective methods for the synthesis of these compounds .
Safety and Hazards
The compound has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Zukünftige Richtungen
Piperidones, including 1,2-Dimethylpiperidin-4-one, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Biochemische Analyse
Biochemical Properties
Piperidine derivatives, to which 1,2-Dimethylpiperidin-4-one belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry
Cellular Effects
Some piperidine derivatives have been found to exhibit cytotoxic effects on human cervical cancer cells
Eigenschaften
IUPAC Name |
1,2-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRRFARMTNWZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497604 | |
| Record name | 1,2-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-32-4 | |
| Record name | 1,2-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that the stereochemistry of complex metal hydride reduction differs for various γ-azacyclohexanones. Can you elaborate on the specific case of 1,2-dimethylpiperidin-4-one and why it behaves differently from 1-azaadamantan-4-one?
A1: In the case of 1,2-dimethylpiperidin-4-one, the nitrogen lone pair electrons (nN orbital) are oriented axially. [] This axial orientation allows for preferential hydride attack from the same side as the nitrogen lone pair, leading to a specific stereoisomer of the alcohol product. Conversely, 1-azaadamantan-4-one has an equatorially oriented nN orbital, resulting in hydride attack predominantly from the opposite side. This difference in stereochemical outcome highlights how the spatial arrangement of the nitrogen lone pair electrons within the γ-azacyclohexanone structure influences the direction of hydride attack during complex metal hydride reduction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

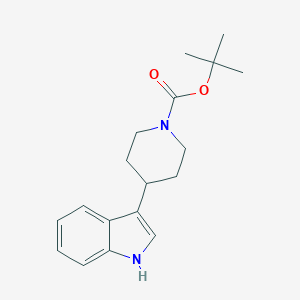

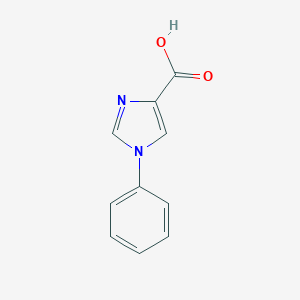


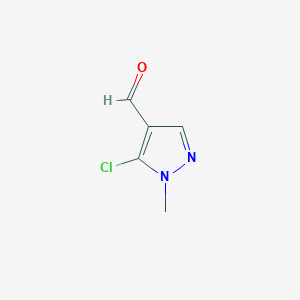

![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
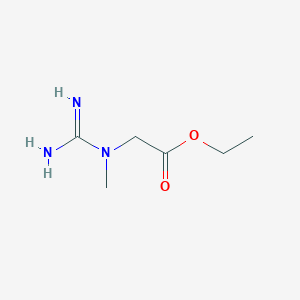


![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)

